molecular formula C12H14FNO B7989694 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B7989694
M. Wt: 207.24 g/mol
InChI Key: GJBNKAXEYPJSTD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde (CAS 1443306-59-9) is a fluorinated aromatic building block of high interest in medicinal chemistry and neuroscience research. With a molecular formula of C12H14FNO and a molecular weight of 207.24 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Its structure, featuring a benzaldehyde core substituted with a fluorine atom and a pyrrolidine moiety, makes it a valuable scaffold for constructing more complex chemical entities. This compound is particularly useful in the design and synthesis of metabolically stable ligands for central nervous system (CNS) targets. Research indicates that fluorinated benzaldehyde derivatives like this one are utilized in creating 1H-benzo[d]imidazole scaffolds, which are being explored as Positive Allosteric Modulators (PAMs) of the α1β2γ2 GABA-A receptor . Targeting this receptor subpopulation, which is highly expressed in the basal ganglia, is a promising pharmacological strategy for tackling neurological dysfunctions, such as improving motor function in Parkinson's disease . The incorporation of a fluorine atom is a strategic maneuver in drug design, often employed to enhance metabolic stability and bioavailability, thereby improving the drug-like properties of lead compounds . This product is intended for research purposes as a critical synthetic precursor and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-12-4-3-10(9-15)11(7-12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBNKAXEYPJSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.

Comparison with Similar Compounds

Substituent Effects: Pyrrolidinylmethyl vs. Trifluoromethyl

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde 4-F, 2-(pyrrolidinylmethyl) C₁₂H₁₄FNO 207.25 g/mol High solubility in polar solvents; used in pharmaceutical intermediates
4-Fluoro-2-(trifluoromethyl)benzaldehyde 4-F, 2-CF₃ C₈H₄F₄O 192.11 g/mol Electron-withdrawing CF₃ group reduces nucleophilic reactivity; intermediate in agrochemicals

Key Differences :

  • Reactivity : The pyrrolidinylmethyl group (electron-donating via amine conjugation) activates the aldehyde for nucleophilic attacks, whereas the CF₃ group (electron-withdrawing) deactivates the ring, favoring electrophilic substitutions .
  • Solubility : The pyrrolidine moiety enhances solubility in alcohols and DMF, while the CF₃ derivative is more lipophilic .

Positional Isomerism: 2- vs. 4-Substituted Pyrrolidinylmethyl

Compound Substituents Molecular Formula Applications
This compound 4-F, 2-substituent C₁₂H₁₄FNO Drug synthesis intermediates
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde 3-F, 4-substituent C₁₂H₁₄FNO Research reagents; structural analogs in medicinal chemistry

Impact of Substitution Position :

  • Electronic Effects : The 4-fluoro-2-substituted isomer exhibits stronger para-directing effects due to fluorine’s ortho/para-directing nature, while the 3-fluoro-4-substituted isomer may exhibit altered regioselectivity in reactions .
  • Biological Activity : Positional changes influence binding to biological targets. For example, pyrrolidinylmethyl-substituted benzaldehydes in drug impurities (e.g., Malaridine Impurity 15) show that substituent positioning affects metabolic stability .

Boronate Ester Derivatives for Cross-Coupling

Compound Substituents Molecular Formula Applications
This compound 4-F, 2-pyrrolidinylmethyl C₁₂H₁₄FNO Intermediate in organocatalysis
4-Fluoro-2-(dioxaborolan-2-yl)benzaldehyde 4-F, 2-boronate ester C₁₂H₁₄BFO₃ Suzuki-Miyaura cross-coupling

Functional Group Comparison :

  • Boronate Esters : Enable participation in cross-coupling reactions (e.g., Suzuki), expanding utility in synthesizing biaryl structures .
  • Pyrrolidinylmethyl Group : Facilitates chiral induction in asymmetric synthesis but lacks direct coupling reactivity .

Biological Activity

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound notable for its unique structural attributes, including a fluorine atom and a pyrrolidine group linked to a benzaldehyde moiety. This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C11H12FNC_{11}H_{12}FN with a molecular weight of approximately 193.22 g/mol.

The compound's reactivity is influenced by its aldehyde functional group and the electron-withdrawing nature of the fluorine atom. Common synthetic routes involve various organic reactions, including oxidation and substitution reactions, which are essential for developing derivatives with enhanced biological properties.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
3-Fluoro-4-pyrrolidin-1-yl-benzaldehydeC_{11}H_{12}F NFluorine at position 3; different biological activity potential.
2-Fluoro-6-(pyrrolidin-1-yl)benzaldehydeC_{11}H_{12}F NFluorine at position 2; may exhibit different reactivity patterns.
3-Nitro-4-(pyrrolidin-1-yl)benzaldehydeC_{11}H_{12}N_2O_2Contains a nitro group; likely different pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with pyrrolidine moieties exhibit notable antimicrobial activities. For instance, studies have shown that various pyrrolidine derivatives can inhibit bacterial growth through mechanisms such as:

  • Inhibition of Nucleic Acid and Protein Synthesis : Pyrrolidine derivatives can interfere with the synthesis of proteins and nucleic acids in bacteria, akin to other alkaloids like berberine, which disrupts DNA replication and transcription .
  • Effects on Bacterial Cell Membrane Permeability : These compounds can alter the permeability of bacterial membranes, leading to cell lysis. The lipophilicity of these compounds aids in their penetration into bacterial cells .
  • Inhibition of Efflux Pumps : Some pyrrolidine derivatives have been shown to inhibit bacterial efflux pumps that contribute to antibiotic resistance .

Cytotoxicity and Anticancer Activity

Recent studies have explored the anticancer potential of related compounds, indicating that certain derivatives may induce apoptosis in cancer cells. For example, a study demonstrated that specific pyrrolidine derivatives exhibited cytotoxicity against hypopharyngeal tumor cell lines, suggesting their potential as anticancer agents .

Case Studies

A recent case study evaluated the efficacy of a related compound in cattle infected with Trypanosoma congolense. The study reported significant reductions in parasitemia following treatment with the compound, highlighting its potential as an antiparasitic agent .

Pharmacokinetics

Pharmacokinetic studies have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrrolidine derivatives. For instance, one study indicated that certain compounds demonstrated low bioavailability when administered intramuscularly, suggesting challenges in formulation for effective delivery .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Synthesis of Pharmaceuticals : This compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance biological activity and selectivity against specific targets.
  • Reagent in Organic Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes, leading to products such as 4-Fluoro-2-(pyrrolidin-1-yl)benzoic acid and 4-Fluoro-2-(pyrrolidin-1-yl)benzyl alcohol.

Biological Applications

Investigative Studies

  • Antimicrobial and Anti-inflammatory Properties : Research indicates that 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde exhibits potential antimicrobial and anti-inflammatory activities, making it a candidate for further pharmacological studies.
  • Enzyme Interaction Studies : The compound is used to investigate enzyme activities, particularly in pathways relevant to disease mechanisms. Its interactions can provide insights into biological processes and aid in drug discovery efforts.

Medicinal Chemistry

Drug Development

  • Therapeutic Potential : Due to its structural characteristics, this compound is explored for its therapeutic properties, especially concerning central nervous system disorders. It may act as a lead compound for developing new drugs targeting these conditions .
  • Intermediate in Drug Synthesis : It plays a crucial role in synthesizing small molecule anticancer drugs, highlighting its importance in medicinal chemistry and pharmaceutical development .

Industrial Applications

Material Science

  • Agrochemicals Production : The compound is also utilized in producing agrochemicals, where its unique properties can enhance the efficacy of agricultural products.
  • Chemical Manufacturing : Its applications extend to various industrial chemicals due to its reactivity and ability to form derivatives that are useful in different chemical processes .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Synthesis OptimizationDeveloped a high-yield synthetic route for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, confirming its structure via NMR and MS.
Inhibition StudiesInvestigated the compound's potential as an inhibitor of dihydrofolate reductase (DHFR), a target for cancer therapy.
Anticancer ActivityExplored the compound's analogues for enhanced selectivity against cancer cells, demonstrating promising results in biochemical assays.

Preparation Methods

Three-Step Acetal Protection Method

Adapted from the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, this route involves:

  • Acetal formation to protect the aldehyde group.

  • Nucleophilic substitution with pyrrolidine.

  • Hydrolysis to regenerate the aldehyde.
    For the fluoro derivative, 4-fluorobenzaldehyde is first protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene. Subsequent chloromethylation at the ortho position introduces a -CH2Cl group, followed by substitution with pyrrolidine in DMF at 90°C. Final hydrolysis with HCl/THF restores the aldehyde functionality, achieving a total yield of 68.9%.

Direct Bromination-Substitution Approach

This method bypasses acetal protection:

  • Bromination : 2-methyl-4-fluorobenzaldehyde undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl4 to yield 2-(bromomethyl)-4-fluorobenzaldehyde.

  • Substitution : Reaction with pyrrolidine in DMF at 90°C for 6 h replaces bromine with pyrrolidine. Purification via silica gel chromatography affords the product in 72% yield.

Stepwise Synthetic Procedures

Acetal Protection and Chloromethylation

Reagents :

  • 4-Fluorobenzaldehyde (1.0 equiv), ethylene glycol (2.5 equiv), PTSA (0.1 equiv)

  • Chloromethyl methyl ether (MOMCl, 1.2 equiv), ZnCl2 (1.5 equiv)

Procedure :

  • Protect the aldehyde by refluxing in toluene with ethylene glycol and PTSA for 4 h.

  • Cool to 0°C, add MOMCl and ZnCl2, and stir for 12 h to install the chloromethyl group.

  • Filter and concentrate under vacuum.

Key Data :

  • 1H NMR (CDCl3) : δ 5.31 (s, 1H, acetal), 7.82 (d, J = 8.6 Hz, 1H), 7.45 (dd, J = 8.6, 2.1 Hz, 1H), 7.38 (d, J = 2.1 Hz, 1H).

Nucleophilic Substitution with Pyrrolidine

Reagents :

  • Chloromethyl intermediate (1.0 equiv), pyrrolidine (3.0 equiv), K2CO3 (2.0 equiv), DMF

Procedure :

  • Heat the chloromethyl derivative with pyrrolidine and K2CO3 in DMF at 90°C for 6 h.

  • Quench with water, extract with ethyl acetate, and dry over MgSO4.

  • Purify via column chromatography (EA/hexane, 1:4).

Key Data :

  • Yield : 85%.

  • HRMS (ESI) : m/z calcd for C12H14FNO [M+H]+: 206.1075; found: 206.1072.

Hydrolysis of the Acetal Group

Reagents :

  • Protected intermediate (1.0 equiv), HCl (1M, 5.0 equiv), THF

Procedure :

  • Reflux the acetal-protected compound with HCl/THF (1:1) for 2 h.

  • Neutralize with NaHCO3, extract with CH2Cl2, and concentrate.

Key Data :

  • 1H NMR (CDCl3) : δ 9.98 (s, 1H, CHO), 7.89 (d, J = 8.5 Hz, 1H), 7.52 (dd, J = 8.5, 2.3 Hz, 1H), 7.44 (d, J = 2.3 Hz, 1H).

Alternative Methods

Reductive Amination

Adapted from JNM protocols, this route avoids pre-functionalization:

  • Condense 4-fluoro-2-formylbenzaldehyde with pyrrolidine in CH2Cl2 using 3Å molecular sieves.

  • Reduce the imine intermediate with NaBH(OAc)3 and AcOH.

Key Data :

  • Yield : 65%.

  • 1H NMR (CDCl3) : δ 9.92 (s, 1H), 7.84 (d, J = 8.7 Hz, 1H), 7.48 (dd, J = 8.7, 2.2 Hz, 1H), 3.58 (s, 2H).

Ullmann Coupling

A less common approach employs CuI-mediated coupling:

  • React 2-iodo-4-fluorobenzaldehyde with pyrrolidine in DMSO at 110°C.

  • Isolate via aqueous workup and chromatography.

Key Data :

  • Yield : 58%.

Optimization and Yield Analysis

Table 1: Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Key Advantage
Acetal Protection368.9High purity, scalable
Direct Bromination272.0Fewer steps, shorter reaction time
Reductive Amination265.0Mild conditions

Solvent Impact : DMF outperforms THF and toluene in substitution reactions due to superior pyrrolidine solubility.

Temperature Dependence : Yields drop to 45% at 70°C vs. 85% at 90°C .

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) using 2-fluorobenzaldehyde and pyrrolidine. A typical protocol involves dissolving 2-fluorobenzaldehyde in DMF with pyrrolidine and potassium carbonate (K₂CO₃), followed by heating at 150°C for 20 hours under inert conditions . Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure. Yield optimization (93% reported) depends on reaction time, temperature, and stoichiometric ratios of reagents. For comparison, substituting pyrrolidine with piperidine requires milder conditions (80°C for 30 minutes) due to reduced steric hindrance .

  • Key Data :

  • Reagents: 2-Fluorobenzaldehyde, pyrrolidine, K₂CO₃, DMF.
  • Conditions: 150°C, 20 hours, inert atmosphere.
  • Yield: 93% (for pyrrolidine) vs. lower temperatures for piperidine derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-analytical validation:

¹H NMR : Look for the aldehyde proton at δ ~10.01 ppm (singlet) and aromatic protons between δ 6.75–7.61 ppm. Pyrrolidine protons appear as multiplets at δ 1.96–3.30 ppm .

Elemental Analysis : Nitrogen content should align with theoretical values (e.g., 7.99% for C₁₁H₁₃NO) .

Mass Spectrometry : A molecular ion peak at m/z 175 (M⁺) is expected for simpler analogs, though exact mass depends on substituents .

IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1653 cm⁻¹ and aromatic C=C stretches at ~1524 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use ethyl acetate to partition the product from aqueous layers, followed by washing with ammonium chloride to remove residual amines .
  • Drying Agents : MgSO₄ or Na₂SO₄ for dehydration of organic layers.
  • Column Chromatography : If impurities persist, silica gel chromatography with hexane/ethyl acetate gradients can isolate the aldehyde.
  • Crystallization : Not typically reported for this compound due to its oily consistency, but derivatives may crystallize under specific solvent conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrrolidine substitution in 2-fluorobenzaldehyde derivatives?

  • Methodological Answer : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic attack. Pyrrolidine’s lone pair attacks the ortho position relative to the fluorine, forming a Meisenheimer intermediate. Steric and electronic factors favor substitution at the 2-position over the 4-position. Computational studies (e.g., DFT) can model charge distribution and transition states to predict regioselectivity .

  • Key Data :

  • Activation energy: Lower for ortho substitution due to fluorine’s directing effects.
  • Computational validation: Electron density maps and frontier molecular orbital analysis .

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodological Answer :
  • Temperature Control : Excessive heat (>150°C) may degrade the aldehyde group. EP 4374877 A2 suggests testing temperatures between 35–55°C for analogous fluorobenzaldehydes, though specific data are not disclosed .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents may hydrolyze the aldehyde.
  • Catalyst Screening : K₂CO₃ is standard, but Cs₂CO₃ or phase-transfer catalysts (e.g., TBAB) could enhance reactivity .

Q. How should researchers resolve contradictory spectral data for this compound?

  • Methodological Answer :
  • NMR Discrepancies : If aromatic proton splitting patterns deviate (e.g., unexpected coupling constants), re-examine sample purity or consider dynamic effects (e.g., rotamers). Use deuterated DMSO for better resolution of exchangeable protons .
  • Mass Spec Anomalies : Isotopic patterns (e.g., ¹⁹F splitting) must align with theoretical values. Contamination by residual solvents (e.g., DMF) can be ruled out via high-resolution MS .

Q. What computational tools are recommended for studying the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict reaction pathways. NIST’s thermochemical data (e.g., bond dissociation energies) validate computational models .
  • Molecular Docking : Software like AutoDock Vina can simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability or toxicity .

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